molecular formula C15H12N2O3S B12557125 Ethyl (3-oxo-3H-phenothiazin-2-yl)carbamate CAS No. 142977-80-8

Ethyl (3-oxo-3H-phenothiazin-2-yl)carbamate

Cat. No.: B12557125
CAS No.: 142977-80-8
M. Wt: 300.3 g/mol
InChI Key: JDPLFQXZKBZNFK-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-3H-phenothiazin-2-yl)carbamate is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-oxo-3H-phenothiazin-2-yl)carbamate typically involves the reaction of phenothiazine derivatives with ethyl carbamate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-oxo-3H-phenothiazin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized phenothiazine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl (3-oxo-3H-phenothiazin-2-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3-oxo-3H-phenothiazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in biological processes, leading to therapeutic effects.

    Modulating Receptors: The compound may interact with specific receptors, altering their activity and influencing cellular responses.

    Affecting Signal Transduction Pathways: It can modulate various signal transduction pathways, impacting cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl (3-oxo-3H-phenothiazin-2-yl)carbamate can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic agent with a similar structure.

Uniqueness: What sets this compound apart is its specific chemical structure, which imparts unique biological activities and potential applications. Its versatility in undergoing various chemical reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research.

Properties

CAS No.

142977-80-8

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl N-(3-oxophenothiazin-2-yl)carbamate

InChI

InChI=1S/C15H12N2O3S/c1-2-20-15(19)17-10-7-11-14(8-12(10)18)21-13-6-4-3-5-9(13)16-11/h3-8H,2H2,1H3,(H,17,19)

InChI Key

JDPLFQXZKBZNFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=NC3=CC=CC=C3SC2=CC1=O

Origin of Product

United States

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